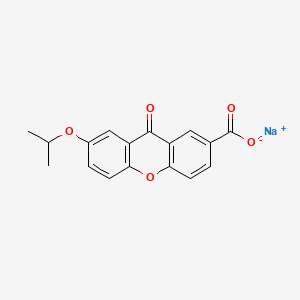
Xanoxate sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
キサノキサートナトリウムは、キサンテンカルボン酸のナトリウム塩誘導体であり、そのユニークな化学特性と様々な分野での用途で知られています。
準備方法
合成経路と反応条件
キサノキサートナトリウムの合成は、通常、7-イソプロポキシ-9-オキソ-9H-キサンテン-2-カルボン酸と水酸化ナトリウムの反応によって行われます。 この反応は、酸をそのナトリウム塩に完全に変換することを確実にするために、制御された温度とpH条件下で水性媒体中で行われます .
工業生産方法
キサノキサートナトリウムの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、製品の品質と収量を維持するために、高純度試薬と高度な機器の使用が含まれます。 反応混合物は通常、濾過、結晶化、乾燥にかけられて、最終製品を純粋な形で得ます .
化学反応の分析
反応の種類
キサノキサートナトリウムは、以下を含む様々な化学反応を起こします。
酸化: 対応する酸化物を形成するために酸化することができます。
還元: 特定の条件下で還元されて、還元誘導体を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、キサンテンカルボン酸の様々な誘導体が含まれます .
科学的研究の応用
キサノキサートナトリウムは、以下を含む科学研究において幅広い用途があります。
化学: 有機合成における試薬として、および他の複雑な分子の合成のための前駆体として使用されます。
生物学: 生化学アッセイやイメージング研究における蛍光プローブとして使用されます。
医学: その生物活性により、潜在的な治療的用途があります。
作用機序
キサノキサートナトリウムの作用機序には、特定の分子標的と経路との相互作用が含まれます。それは、特定の酵素または受容体と結合することにより、それらの活性を調節します。 正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります .
類似の化合物との比較
類似の化合物
キサンテン: 類似の構造的特徴を持つ親化合物。
キサンテン誘導体: キサンテンコアに異なる官能基が結合した様々な誘導体。
独自性
キサノキサートナトリウムは、その特定のナトリウム塩形態のために独自であり、それは異なる化学的および物理的特性を付与します。 その溶解性、反応性、および生物活性は他のキサンテン誘導体とは異なり、特定の用途に価値のあるものとなっています .
類似化合物との比較
Similar Compounds
Xanthene: A parent compound with similar structural features.
Xanthene derivatives: Various derivatives with different functional groups attached to the xanthene core.
Uniqueness
XANOXATE SODIUM is unique due to its specific sodium salt form, which imparts distinct chemical and physical properties. Its solubility, reactivity, and biological activity differ from other xanthene derivatives, making it valuable for specific applications .
生物活性
Xanoxate sodium, a compound with the chemical formula C17H13NaO5, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity, and therapeutic potential through various studies and data.
- Chemical Name : this compound
- Molecular Formula : C17H13NaO5
- CAS Number : 23681192
- PubChem ID : 23681192
This compound exhibits a range of biological activities attributed to its structural characteristics. The compound is believed to interact with various biological targets, influencing pathways related to inflammation, cancer cell proliferation, and metabolic disorders.
Inhibition of Enzymatic Activity
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, thereby managing blood sugar levels effectively.
Cytotoxicity Studies
Cytotoxicity assessments are vital for understanding the safety and efficacy of new compounds. This compound has been subjected to various cytotoxicity assays using different cell lines.
Cytotoxicity Assays Overview
| Assay Type | Purpose | Methodology |
|---|---|---|
| MTT Assay | Measure cell viability | Colorimetric assay based on mitochondrial activity |
| Colony Formation Assay | Assess clonogenic potential | Soft agar method for anchorage-independent growth |
| Apoptosis Detection | Evaluate programmed cell death | Annexin V staining combined with flow cytometry |
| LDH Release | Determine plasma membrane integrity | Measurement of lactate dehydrogenase release |
The MTT assay is commonly used as a standard for evaluating cytotoxicity; however, it may not always be suitable for natural compounds like this compound due to potential interference. Therefore, multiple assays should be employed to obtain comprehensive data on cytotoxic effects.
Case Studies and Research Findings
- Study on Cytotoxic Effects :
- Inhibition of Enzymatic Activity :
- Microfluidic Systems for Drug Testing :
特性
CAS番号 |
41147-04-0 |
|---|---|
分子式 |
C17H13NaO5 |
分子量 |
320.27 g/mol |
IUPAC名 |
sodium;9-oxo-7-propan-2-yloxyxanthene-2-carboxylate |
InChI |
InChI=1S/C17H14O5.Na/c1-9(2)21-11-4-6-15-13(8-11)16(18)12-7-10(17(19)20)3-5-14(12)22-15;/h3-9H,1-2H3,(H,19,20);/q;+1/p-1 |
InChIキー |
BOKNZRWXKMUXII-UHFFFAOYSA-M |
SMILES |
CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |
異性体SMILES |
CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |
正規SMILES |
CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |
外観 |
Solid powder |
Key on ui other cas no. |
41147-04-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Xanoxate sodium; RS-6818 ; RS 6818; RS6818. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















